
Propionic acid, 3-selenino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 3-selenino- is a selenium-containing organic compound. Selenium is an essential trace element known for its antioxidant properties and role in various biological processes. The incorporation of selenium into organic molecules can enhance their biological activity and provide unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-selenino- typically involves the introduction of selenium into the propionic acid framework. One common method is the reaction of propionic acid with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of propionic acid, 3-selenino- may involve more advanced techniques such as catalytic processes or biotechnological methods. The use of selenium-enriched microorganisms or enzymes can facilitate the incorporation of selenium into the propionic acid structure, providing a more sustainable and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-selenino- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states, leading to the formation of seleninic acids or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states, such as selenides.
Substitution: The selenium atom can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Seleninic acids, selenones.
Reduction: Selenides.
Substitution: Derivatives with different functional groups, such as amines or thiols.
Scientific Research Applications
Propionic acid, 3-selenino- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the production of selenium-enriched supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propionic acid, 3-selenino- involves its interaction with cellular components and enzymes. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. It can also modulate the activity of various enzymes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Propionic acid: A simple carboxylic acid without selenium.
Selenocysteine: An amino acid containing selenium, known for its role in selenoproteins.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement.
Uniqueness
Propionic acid, 3-selenino- is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties. Unlike simple propionic acid, the selenium atom provides additional reactivity and potential health benefits. Compared to selenocysteine and selenomethionine, propionic acid, 3-selenino- offers a different framework for incorporating selenium into organic molecules, expanding the range of possible applications.
Properties
CAS No. |
55509-78-9 |
|---|---|
Molecular Formula |
C3H6O4Se |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
3-seleninopropanoic acid |
InChI |
InChI=1S/C3H6O4Se/c4-3(5)1-2-8(6)7/h1-2H2,(H,4,5)(H,6,7) |
InChI Key |
MWCFLVIINTZQSP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se](=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


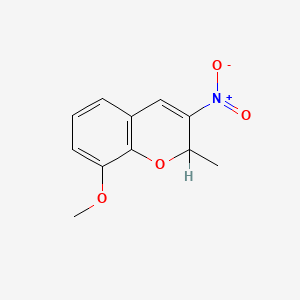

![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)
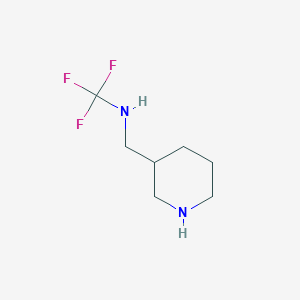
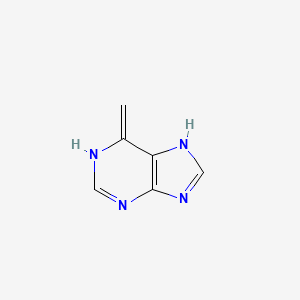

![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
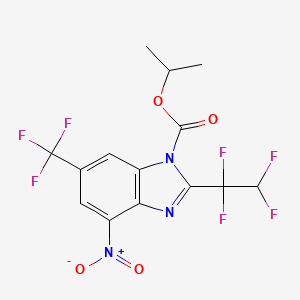
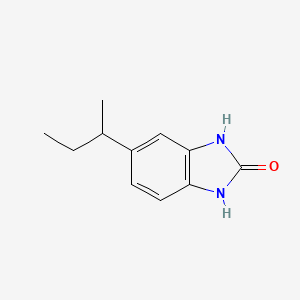
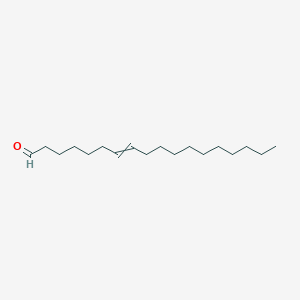
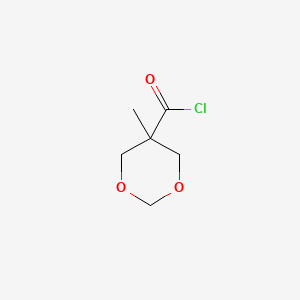


![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)
